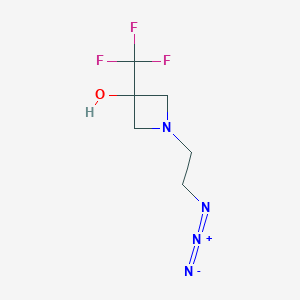
1-(2-Azidoethyl)-3-(trifluoromethyl)azetidin-3-ol
Übersicht
Beschreibung
1-(2-Azidoethyl)-3-(trifluoromethyl)azetidin-3-ol, also known as 2-Azidoethyltriazolam, is an azido-substituted azetidine derivative. It is a synthetic compound with a variety of applications in scientific research and other areas. This compound is of particular interest due to its unique structure, which allows for a wide range of reactions, including nucleophilic substitution and cyclization reactions.
Wissenschaftliche Forschungsanwendungen
Metathesis Reactions in Synthesis and Drug Research
Metathesis reactions, including ring-opening (ROM), ring-closing (RCM), and cross metathesis (CM), are pivotal in synthesizing cyclic β-amino acids and their derivatives, which are essential in drug research. These methodologies facilitate the production of densely functionalized derivatives, showcasing the compound's potential utility in creating new molecular entities with biological relevance. The versatility and efficiency of these reactions highlight the compound's applicability in synthetic and medicinal chemistry (Kiss, Kardos, Vass, & Fülöp, 2018).
Synthesis of 1,4-disubstituted 1,2,3-triazoles
The synthesis of 1,4-disubstituted 1,2,3-triazoles, facilitated by Huisgen 1,3-dipolar azide-alkyne cycloaddition, underscores the compound's relevance in creating scaffolds for drug discovery and material science applications. This click chemistry approach is noted for its simplicity, high selectivity, and efficiency, leading to compounds with broad biological activities. Such methodologies could potentially involve or be applied analogously to the synthesis of 1-(2-Azidoethyl)-3-(trifluoromethyl)azetidin-3-ol derivatives for similar purposes (Kaushik, Sangwan, Luxmi, Kumar, & Pahwa, 2019).
Trifluoromethylpyrazoles in Medicinal Chemistry
Trifluoromethylpyrazoles are noted for their anti-inflammatory and antibacterial properties, indicating the potential of trifluoromethyl groups in enhancing the activity profile of compounds. This suggests that incorporating the trifluoromethyl group, as seen in 1-(2-Azidoethyl)-3-(trifluoromethyl)azetidin-3-ol, could be strategically advantageous in designing new pharmaceutical agents with improved efficacy and minimal side effects (Kaur, Kumar, & Gupta, 2015).
Environmental Fate and Effects of Trifluoromethyl Compounds
The use and environmental impact of trifluoromethyl-containing compounds, such as TFM, highlight the ecological considerations of deploying such chemicals. While TFM is primarily used in the Great Lakes basin for controlling sea lamprey populations, its non-persistence and minimal long-term toxicological risk underline the environmental compatibility of trifluoromethyl derivatives. This context is crucial for understanding the ecological implications of synthesizing and applying compounds like 1-(2-Azidoethyl)-3-(trifluoromethyl)azetidin-3-ol in various applications (Hubert, 2003).
Eigenschaften
IUPAC Name |
1-(2-azidoethyl)-3-(trifluoromethyl)azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3N4O/c7-6(8,9)5(14)3-13(4-5)2-1-11-12-10/h14H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNSKXUTHBTEAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CCN=[N+]=[N-])(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Azidoethyl)-3-(trifluoromethyl)azetidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















